3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-4-3-5-18(14-16)22-25-23-27(26-22)19(15-30-23)12-13-24-21(28)11-8-17-6-9-20(29-2)10-7-17/h3-7,9-10,14-15H,8,11-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWXDFZSIINVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure includes a thiazole ring fused with a triazole structure and various substituents such as methoxy and tolyl groups, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 894031-76-6 |
Biological Activity
The biological activities of 3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide are primarily linked to its interactions with various biological targets. Research indicates that compounds in the thiazolo[3,2-b][1,2,4]triazole family exhibit a wide range of pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds derived from this class have shown activity against several cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer progression and cell proliferation .
Antinociceptive and Anti-inflammatory Effects
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their analgesic properties. In animal models using methods such as the tail flick and hot plate tests, these compounds demonstrated significant antinociceptive activity. This suggests that they may inhibit cyclooxygenase (COX) enzymes involved in pain and inflammation .
Enzyme Inhibition
Molecular docking studies indicate that 3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide can interact with various enzymes. The presence of the triazole fragment allows for the formation of hydrogen bonds with active sites on enzymes such as aromatase and lipoxygenase. This interaction is crucial for understanding its potential therapeutic applications .
Case Studies and Research Findings
- Anticancer Screening : A study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer properties against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited potent activity against renal and breast cancer cells .
- Analgesic Activity : In pharmacological screening using various pain models in mice, compounds similar to 3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide showed significant reductions in pain responses compared to controls .
Scientific Research Applications
Biological Activities
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that derivatives possess activity against various pathogens, suggesting potential applications in treating infectious diseases .
- Anti-inflammatory Effects : The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been documented. Research indicates that these compounds can modulate inflammatory pathways and may serve as therapeutic agents for conditions characterized by inflammation .
- Anticancer Properties : Several studies have highlighted the anticancer potential of related compounds. For example, derivatives have been tested against cancer cell lines and shown promising results in inhibiting tumor growth without significant toxicity to normal cells .
Mechanistic Studies
Understanding the mechanism of action is crucial for developing effective therapeutic agents. Interaction studies involving 3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide focus on its binding affinity to specific biological targets such as enzymes and receptors. Techniques like molecular docking and binding assays are employed to elucidate these interactions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic pathways. For example:
- Initial Synthesis : The starting materials include mercapto-triazoles and α-halogenocarbonyls.
- Reflux Conditions : The reaction is often conducted under reflux with acid catalysis to facilitate the formation of the thiazolo[3,2-b][1,2,4]triazole framework .
Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.
Case Studies
Several case studies provide insights into the applications of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Anti-inflammatory Activity Study : A study focused on synthesizing new derivatives showed that certain compounds exhibited significant anti-inflammatory effects in vitro. The results indicated a potential pathway for developing new anti-inflammatory drugs based on this scaffold .
- Anticancer Evaluation : In another study evaluating the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives against various cancer cell lines (e.g., HT-29 and HepG2), several compounds demonstrated potent inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores
(a) 2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b)
- Substituents : Phenyl at position 6 and 4-methoxyphenyl at position 2.
- Properties : Melting point 140–142°C; higher yield (96%) due to electron-donating methoxy group enhancing reactivity .
(b) 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b)
- Substituents : 4-Chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating).
- Properties : Melting point 130–132°C; moderate yield (85%) .
- Key Difference : Chlorine substituent increases lipophilicity but may introduce toxicity risks absent in the target compound’s m-tolyl group.
(c) N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide
- Substituents : Dual amide linkage and chloro-methylphenyl group.
- Properties: Not fully reported, but the ethanediamide backbone may enhance solubility compared to the target’s propanamide chain .
Analogues with Propanamide Moieties but Different Cores
(a) N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (923719-87-3)
- Structure : Propanamide chain with 4-chlorophenyl and 4-methoxyphenyl groups.
(b) 3-(4-Methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide (729587-93-3)
Table 1. Key Properties of Target Compound and Analogs
Q & A
Basic: What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide?
Answer:
The synthesis typically involves multi-step reactions starting with precursor heterocycles. For example:
- Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclocondensation of thioamides with α-haloketones in a phosphorus oxychloride medium .
- Step 2: Introduction of the m-tolyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert conditions .
- Step 3: Amidation of the propanamide side chain using carbodiimide coupling agents (e.g., HBTU or DCC) in anhydrous DMF or DCM .
Key intermediates should be characterized via elemental analysis (C, H, N content) and ¹H/¹³C NMR to confirm regioselectivity and purity .
Advanced: How can reaction conditions be optimized to improve yield in the final amidation step?
Answer:
Optimization strategies include:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus halogenated solvents (DCM) to balance reactivity and solubility .
- Catalyst Use: Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency in carbodiimide-mediated reactions .
- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., epimerization) .
- DOE (Design of Experiments): Apply statistical models (e.g., response surface methodology) to evaluate interactions between variables like stoichiometry, solvent volume, and reaction time .
For example, highlights the use of flow chemistry to improve reproducibility in similar heterocyclic systems.
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH₃), thiazole-triazole protons (δ 7.5–8.5 ppm), and amide NH (δ ~8.2 ppm) .
- IR Spectroscopy: Validate the amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .
Advanced: How can molecular docking guide the assessment of this compound’s biological potential?
Answer:
- Target Selection: Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies, as triazole-thiazole hybrids are known to inhibit ergosterol biosynthesis .
- Docking Workflow:
- Prepare the ligand (protonation states, energy minimization).
- Define binding pockets using crystallographic data (e.g., active site residues in 3LD6) .
- Use scoring functions (e.g., GOLD Score) to predict binding affinity. shows similar compounds achieving GOLD Scores >82, indicating strong target interactions .
- Validation: Compare docking poses with co-crystallized inhibitors (e.g., fluconazole) to assess binding mode plausibility .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 1 for skin corrosion) .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (OSHA PEL guidelines) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent toxic gas release (e.g., NOx) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Analysis: Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural Reanalysis: Compare X-ray/NMR data with published structures to identify isomerism or polymorphic forms .
For example, emphasizes verifying regiochemistry in triazole-thiadiazole hybrids to rule out isomeric byproducts.
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Answer:
- MTT Assay: Screen against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
- Apoptosis Markers: Use flow cytometry with Annexin V/PI staining to quantify cell death .
- Cytotoxicity Controls: Include cisplatin or doxorubicin as positive controls to validate assay sensitivity .
Advanced: What strategies enhance the metabolic stability of this compound for in vivo studies?
Answer:
- Prodrug Design: Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Structural Modifications: Replace labile methoxyphenyl groups with electron-withdrawing substituents (e.g., CF₃) to reduce oxidative demethylation .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Basic: How should researchers store this compound to ensure long-term stability?
Answer:
- Short-Term: Store at 4°C in airtight, light-resistant vials with desiccant .
- Long-Term: Keep at -20°C under argon to prevent hydrolysis/oxidation .
- Solubility Considerations: Prepare DMSO stock solutions (10 mM) and avoid freeze-thaw cycles .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Answer:
- Core Modifications: Synthesize analogs with pyrazole or pyrimidine cores to compare potency .
- Side Chain Variations: Test alkyl vs. aryl groups on the propanamide nitrogen to optimize lipophilicity (LogP target: 2–4) .
- Pharmacophore Mapping: Use QSAR models to identify critical hydrogen-bond donors/acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
